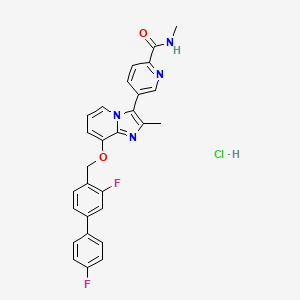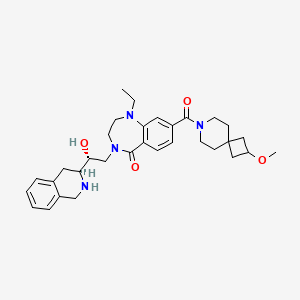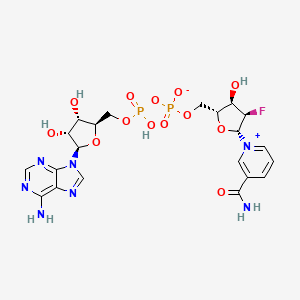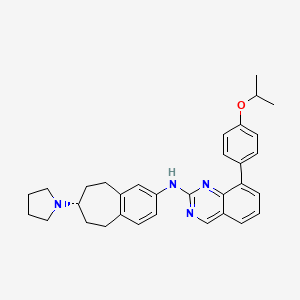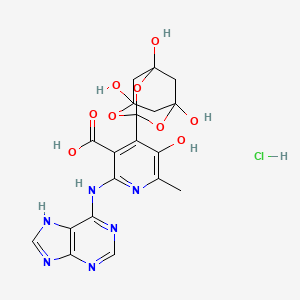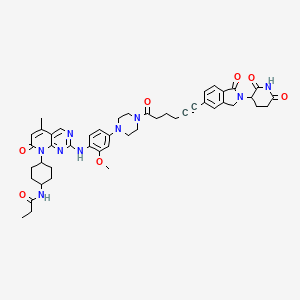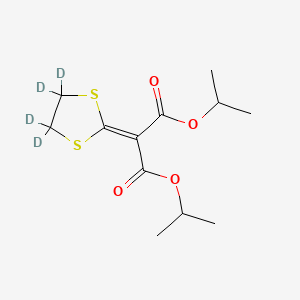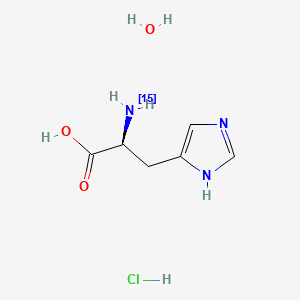
L-Histidine-15N (hydrochloride hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine-15N (hydrochloride hydrate): is a stable isotope-labeled compound of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used extensively in scientific research. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Histidine-15N (hydrochloride hydrate) is synthesized by incorporating nitrogen-15 into L-Histidine hydrochloride hydrate. The process involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis of L-Histidine .
Industrial Production Methods: The industrial production of L-Histidine-15N (hydrochloride hydrate) typically involves the fermentation of microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. This is followed by the extraction and purification of the labeled L-Histidine .
Análisis De Reacciones Químicas
Types of Reactions: L-Histidine-15N (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents like acyl chlorides and anhydrides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine derivatives with modified imidazole rings .
Aplicaciones Científicas De Investigación
L-Histidine-15N (hydrochloride hydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein structure and function studies using techniques like NMR spectroscopy.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes .
Mecanismo De Acción
The mechanism of action of L-Histidine-15N (hydrochloride hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The nitrogen-15 label provides a unique marker that can be detected using various analytical techniques, such as NMR spectroscopy. This helps in understanding the dynamics and interactions of histidine in biological systems .
Comparación Con Compuestos Similares
L-Histidine-13C6,15N3 (hydrochloride hydrate): Labeled with both carbon-13 and nitrogen-15.
L-Histidine-15N3 (hydrochloride monohydrate): Labeled with three nitrogen-15 atoms
Uniqueness: L-Histidine-15N (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies involving nitrogen metabolism and protein dynamics. Its stable isotope labeling allows for precise tracking and quantification in various research applications .
Propiedades
Fórmula molecular |
C6H12ClN3O3 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |
Clave InChI |
CMXXUDSWGMGYLZ-KFNDHIBDSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


